molecular formula C18H22N4O3 B2894885 N-(3-methoxyphenethyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1906530-02-6

N-(3-methoxyphenethyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No. B2894885
CAS RN: 1906530-02-6
M. Wt: 342.399
InChI Key: BLLFANLDBYAGLH-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and state (solid, liquid, gas) at room temperature .


Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying its reactivity with other compounds, its stability, and the products it forms during reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral data .

Scientific Research Applications

Synthesis and Biological Activity

  • Novel Heterocyclic Compounds : A study by Abu-Hashem, Al-Hussain, and Zaki (2020) explores the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, exhibiting anti-inflammatory and analgesic properties. These compounds, including N-(3-methoxyphenethyl)-6-morpholinopyrimidine-4-carboxamide derivatives, showed significant inhibitory activity on COX-2, with promising analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Orally Active Renin Inhibitors : Tokuhara et al. (2018) discovered benzimidazole derivatives, including structures related to this compound, as potent and orally bioavailable renin inhibitors. These compounds were optimized for pharmacokinetic profiles while maintaining renin inhibitory activity, showing promise in therapeutic applications (Tokuhara et al., 2018).

  • PET Agent for Parkinson's Disease : Wang et al. (2017) synthesized a novel PET agent, HG-10-102-01, for imaging LRRK2 enzyme activity in Parkinson's disease. This agent, related to this compound, demonstrated high specificity and radiochemical yield, offering a new tool for Parkinson's disease diagnosis and research (Wang, Gao, Xu, & Zheng, 2017).

  • Antiproliferative Activity : Lu et al. (2021) synthesized 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide with significant antiproliferative activity against cancer cell lines. This research demonstrates the potential of morpholine derivatives in developing new anticancer agents (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).

  • Antimicrobial Activity : Devarasetty et al. (2019) reported the synthesis and antimicrobial activity of novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives. These compounds, including morpholine-substituted dihydropyrimidone carboxamide, exhibited potent antibacterial activity against various pathogens, highlighting their potential in developing new antimicrobial agents (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019).

Safety and Hazards

The safety and hazards associated with a compound are typically found in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, flammability, and precautions for handling and storage .

Future Directions

Future directions could involve further studies on the compound’s properties, potential uses, and effects. This could include exploring its potential as a pharmaceutical drug, its environmental impact, or its role in industrial processes .

Biochemical Analysis

Biochemical Properties

N-(3-methoxyphenethyl)-6-morpholinopyrimidine-4-carboxamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with sigma receptors, which are involved in various cellular processes. The nature of these interactions includes binding to the receptor sites, which can modulate the activity of the receptors and influence downstream signaling pathways

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving sigma receptors, which can affect gene expression and cellular metabolism . The compound’s impact on cell function includes modulation of cell proliferation, apoptosis, and differentiation. These effects are mediated through changes in the activity of key signaling molecules and transcription factors, leading to alterations in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with sigma receptors and potentially other biomolecules. By binding to these receptors, the compound can inhibit or activate their function, leading to changes in downstream signaling pathways This includes modulation of enzyme activity, alterations in gene expression, and changes in the levels of various signaling molecules

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, which are important considerations for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and signaling pathways, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have indicated that excessively high doses can cause cellular damage and disrupt normal physiological processes.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through processes such as hydroxylation, dealkylation, and conjugation . These metabolic reactions are crucial for its elimination from the body and can influence its overall biological activity. The effects on metabolic flux and metabolite levels are important aspects of its biochemical profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and its distribution within tissues are critical factors that influence its biological effects and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and for exerting its biochemical effects. Understanding the subcellular distribution of the compound is important for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-24-15-4-2-3-14(11-15)5-6-19-18(23)16-12-17(21-13-20-16)22-7-9-25-10-8-22/h2-4,11-13H,5-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLFANLDBYAGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)C2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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